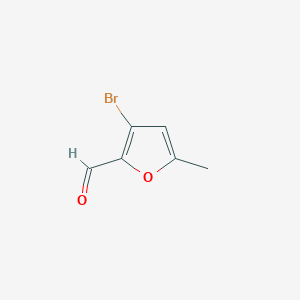

3-Bromo-5-methylfuran-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-methylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c1-4-2-5(7)6(3-8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTQAKDHMKGIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Methylfuran 2 Carbaldehyde

Direct Halogenation Strategies

Direct halogenation of a suitable methylfuran-2-carbaldehyde precursor represents a straightforward approach to 3-Bromo-5-methylfuran-2-carbaldehyde. However, the success of this strategy is contingent on controlling the regioselectivity of the bromination reaction.

Electrophilic Bromination of Methylfuran-2-carbaldehyde Precursors

Electrophilic bromination is a fundamental reaction for the functionalization of furan (B31954) rings. The furan nucleus is electron-rich and readily reacts with electrophiles. numberanalytics.com For the synthesis of this compound, the starting material would be 5-methylfuran-2-carbaldehyde. The reaction typically involves the use of a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2).

The reaction conditions for such brominations can be critical in determining the product distribution. The choice of solvent, temperature, and the specific brominating agent can all influence the outcome.

Regioselectivity and Site-Selective Bromination in Furan Derivatives

The directing effects of the substituents on the furan ring play a crucial role in determining the position of bromination. In 5-methylfuran-2-carbaldehyde, the methyl group at the 5-position is an activating, ortho-para directing group, while the carbaldehyde group at the 2-position is a deactivating, meta-directing group.

In electrophilic aromatic substitution of furan, the attack preferentially occurs at the α-positions (2- and 5-positions) due to the higher stability of the resulting carbocation intermediate. pearson.com When the 5-position is occupied by a methyl group, the electrophilic attack is directed to the other available α-position, which is the 2-position (already occupied by the formyl group), and the β-positions (3- and 4-positions). The interplay between the activating effect of the methyl group and the deactivating effect of the formyl group makes the prediction of the major product complex. Generally, the activating group's influence is dominant. However, direct bromination of 2-furfural derivatives often leads to substitution at the 5-position. asianpubs.orggoogle.com This suggests that direct bromination of 5-methylfuran-2-carbaldehyde might not be a regioselective method to obtain the desired 3-bromo isomer.

Photochemical Bromination Approaches for Furan Carbaldehydes

Photochemical reactions offer an alternative pathway for halogenation. Irradiation of a substrate in the presence of a brominating agent can lead to radical-mediated reactions. While photochemical methods have been employed for the synthesis of various aryl- and heteroaryl-bromides, specific examples of the photochemical bromination of furan carbaldehydes to yield 3-bromo isomers are not extensively documented in the literature. This approach remains an area for potential investigation.

Convergent Multi-Step Synthesis from Simpler Furan Derivatives

Formylation of Brominated Methylfuran Precursors

A promising convergent approach involves the formylation of a pre-synthesized brominated methylfuran. The key intermediate for this route would be 3-bromo-2-methylfuran (B1268616) or 3-bromo-5-methylfuran.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. jk-sci.comorganic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF). jk-sci.comorganic-chemistry.orgwikipedia.org For furan and its derivatives, formylation generally occurs at the α-position (2- or 5-position). researchgate.net The regioselectivity of the Vilsmeier-Haack formylation on a substrate like 3-bromo-2-methylfuran would need to be considered to ensure the introduction of the formyl group at the desired 5-position.

Lithiation Followed by Formylation: An alternative formylation method involves the lithiation of the brominated furan precursor followed by quenching with a formylating agent such as DMF. commonorganicchemistry.comchemicalbook.comthieme-connect.de This method relies on the regioselective deprotonation or lithium-halogen exchange to generate an organolithium intermediate. For instance, treatment of 3-bromofuran (B129083) with a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by the addition of DMF, has been shown to produce 3-bromo-2-formylfuran. chemicalbook.com A similar strategy could potentially be applied to a suitably protected 3-bromo-5-methylfuran derivative.

A plausible synthetic sequence could be the bromination of 2-methylfuran (B129897) to obtain 2-bromo-5-methylfuran, followed by a halogen dance rearrangement to the thermodynamically more stable 3-bromo-5-methylfuran, and finally, formylation at the 2-position.

Construction of the Furan Ring with Pre-installed Bromo and Methyl Functionalities

The Paal-Knorr furan synthesis is a classic method for constructing the furan ring from a 1,4-dicarbonyl compound under acidic conditions. To apply this to the synthesis of this compound, a suitably substituted 1,4-dicarbonyl precursor would be required. The challenge lies in the synthesis of this specific precursor containing the bromo, methyl, and a protected or latent carbaldehyde functionality at the appropriate positions. While versatile for many furan derivatives, the synthesis of the necessary starting material for this specific target molecule via this method is not straightforward.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of specialized chemical compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles focus on creating efficient, safe, and sustainable synthetic routes by minimizing waste, reducing energy consumption, and utilizing renewable resources and environmentally benign substances.

Evaluation of Atom Economy and Sustainable Reaction Conditions

Atom economy is a core concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste byproducts. jocpr.comprimescholars.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Synthetic strategies for furan rings that exemplify high atom economy include cycloaddition and rearrangement reactions, where most or all of the atoms from the starting materials are conserved in the final structure. jocpr.comnih.gov For instance, a Diels-Alder reaction to form a precursor to the furan ring would theoretically have 100% atom economy. jocpr.com In contrast, classical condensation reactions or syntheses involving protecting groups and stoichiometric reagents often have poor atom economy, generating significant waste such as water, salts, or other leaving groups. primescholars.com The ideal synthesis of this compound would involve a highly atom-economical pathway, such as a one-pot, multi-component reaction where the majority of atoms from the precursors are integrated into the final molecule. researchgate.net

Sustainable reaction conditions extend beyond atom economy to include:

Solvent-Free Reactions: Performing reactions without a solvent (neat conditions) eliminates waste associated with solvent production, purification, and disposal. asianpubs.orgchemicalbook.com Microwave-assisted synthesis is often amenable to solvent-free conditions. nih.gov

Mild Reaction Conditions: Utilizing ambient temperature and pressure reduces energy consumption. Catalytic systems are crucial for enabling reactions under milder conditions.

One-Pot Processes: Combining multiple synthetic steps into a single procedure avoids the need for intermediate isolation and purification, saving time, resources, and reducing waste.

Utilization of Environmentally Benign Solvents and Catalytic Systems

The choice of solvents and catalysts is critical to the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry promotes the use of safer, more sustainable alternatives.

Environmentally benign solvents for furan synthesis include:

Water: An ideal green solvent due to its non-toxicity, availability, and safety.

Bio-based Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene™, and γ-Valerolactone (GVL), are becoming viable replacements for petroleum-derived solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM). sigmaaldrich.comrsc.orgsigmaaldrich.com 2-MeTHF, for example, is produced from sources like corncobs and offers environmental advantages over THF. sigmaaldrich.com

Ionic Liquids (ILs): These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can act as both solvents and catalysts and are often recyclable. researchgate.net For example, 1-butyl-3-methylimidazolium tribromide has been used as both a brominating agent and a medium for the solvent-free synthesis of 5-bromo-2-furfural. asianpubs.orgchemicalbook.com

| Solvent | Source | Key Advantages | Traditional Solvent(s) Replaced |

|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable (e.g., corncobs, bagasse) sigmaaldrich.com | Higher boiling point than THF, wider range of reaction temperatures, less water-miscible. rsc.org | Tetrahydrofuran (THF), Dichloromethane (DCM) sigmaaldrich.com |

| γ-Valerolactone (GVL) | Renewable (biomass) sigmaaldrich.com | High boiling point, biodegradable, non-toxic, thermally stable. sigmaaldrich.com | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) sigmaaldrich.com |

| Cyclopentyl methyl ether (CPME) | Synthetic | High boiling point, hydrophobic, low peroxide formation, stable under acidic/basic conditions. sigmaaldrich.com | THF, Dioxane, MTBE sigmaaldrich.com |

| Ionic Liquids (e.g., [bmim]Br) | Synthetic | Negligible vapor pressure, high thermal stability, tunable properties, potential for recyclability. asianpubs.org | Various volatile organic compounds (VOCs) |

Catalytic systems are fundamental to green synthesis as they allow for reactions to proceed with high efficiency and selectivity under mild conditions, often with high atom economy. frontiersin.org For furan synthesis, key developments include:

Heterogeneous Catalysts: Solid catalysts that can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.com Examples include zeolites, metal oxides, and metals supported on carbon. frontiersin.orgorganic-chemistry.org

Biocatalysts (Enzymes): Enzymes operate under mild conditions (temperature and pH) in aqueous media, offering high selectivity and reducing the need for protecting groups. rsc.org

Non-Noble Metal Catalysts: Replacing expensive and rare precious metal catalysts (e.g., palladium, platinum, gold) with catalysts based on abundant, less toxic metals like iron, copper, or nickel is a major goal of sustainable chemistry. frontiersin.orghud.ac.uk

By integrating these green chemistry principles, the synthesis of this compound and other valuable furan derivatives can be achieved through more sustainable, efficient, and environmentally responsible methods.

Advanced Reaction Chemistry and Transformations of 3 Bromo 5 Methylfuran 2 Carbaldehyde

Carbon-Carbon Bond Formation Reactions

The carbon-bromine bond at the C3 position of the furan (B31954) ring is a key site for the formation of new carbon-carbon bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis for creating C-C bonds. For substrates like 3-Bromo-5-methylfuran-2-carbaldehyde, these methods allow for the introduction of various aryl, heteroaryl, vinyl, and alkyl groups.

The Suzuki-Miyaura reaction, which couples an organic halide with an organoboron compound, is a powerful tool for forming biaryl and related structures. wikipedia.orglibretexts.org While specific studies on this compound are not extensively documented in readily available literature, the reactivity of analogous bromo-heterocyclic aldehydes provides a strong basis for predicting its behavior. For instance, the Suzuki coupling of other 5-bromoaldehydes, such as 5-bromosalicylaldehyde, with various arylboronic acids has been successfully demonstrated. researchgate.net Similarly, 4-bromothiophene-2-carbaldehyde undergoes efficient Suzuki-Miyaura coupling with different arylboronic pinacol (B44631) esters and acids. mdpi.com

These reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base (e.g., K₂CO₃, Na₂CO₃), and are often carried out in a mixture of an organic solvent and water (e.g., dioxane/water, DME/water). researchgate.netnih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and minimizing side reactions like debromination. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocyclic Aldehydes This table is based on analogous reactions and represents predicted conditions for this compound.

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Temperature (°C) | Predicted Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | Good to Excellent |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 80-90 | Good to Excellent |

| Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good |

| 3,5-Dimethylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Good to Excellent |

Beyond the Suzuki reaction, other palladium-catalyzed couplings can be envisioned for this compound to form different types of carbon-carbon bonds.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. wikipedia.org It is catalyzed by palladium complexes and typically requires a copper(I) co-catalyst and a mild base, such as an amine. libretexts.orgorganic-chemistry.org The reaction is highly effective for C(sp²)-C(sp) bond formation and has been applied to various bromo-heterocycles, such as 2-bromo-5-nitropyridine. researchgate.net The mild conditions make it potentially compatible with the aldehyde group on the furan ring. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org This method is used to form substituted alkenes and generally employs a palladium catalyst and a base. libretexts.org The choice of catalyst and reaction conditions is crucial to ensure high selectivity and yield. organic-chemistry.org

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organic halide with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is its tolerance for a wide variety of functional groups, as the organostannanes are generally inert to many reaction conditions. organic-chemistry.org This functional group tolerance would likely be beneficial for a substrate containing a reactive aldehyde like this compound.

Halogen-metal exchange is a fundamental transformation that converts an organic halide into a potent organometallic nucleophile. researchgate.net This method can be applied to this compound to generate furan-based organolithium or organomagnesium (Grignard) reagents, which can then react with various electrophiles. A significant challenge in these reactions is the presence of the electrophilic aldehyde group, which can react with the newly formed organometallic species.

Treating an aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), can induce a rapid bromine-lithium exchange, especially at low temperatures. researchgate.net This reaction generates a highly reactive aryllithium species. tcnj.edu For this compound, this exchange would produce 5-methyl-2-formylfuran-3-yllithium.

To prevent the newly formed nucleophilic lithiated furan from attacking the aldehyde on another molecule, these reactions must be performed under cryogenic conditions (typically -78 °C or lower). tcnj.edunih.gov The aryllithium intermediate can then be trapped in situ by adding an external electrophile. nih.gov The rate of lithium-halogen exchange is generally very fast and can be faster than competing side reactions, especially at low temperatures. harvard.edu

Table 2: Potential Electrophiles for Trapping 5-methyl-2-formylfuran-3-yllithium

| Electrophile | Resulting Product Structure |

| D₂O (Deuterium oxide) | 3-Deuterio-5-methylfuran-2-carbaldehyde |

| CH₃I (Iodomethane) | 3,5-Dimethylfuran-2-carbaldehyde |

| (CH₃)₃SiCl (Trimethylsilyl chloride) | 5-Methyl-3-(trimethylsilyl)furan-2-carbaldehyde |

| CO₂ (Carbon dioxide), then H⁺ workup | 2-Formyl-5-methylfuran-3-carboxylic acid |

| PhCHO (Benzaldehyde) | (2-Formyl-5-methylfuran-3-yl)(phenyl)methanol |

An alternative to lithium-halogen exchange is the magnesium-halogen exchange, which converts an aryl bromide into a Grignard reagent (R-MgBr). This is often achieved using reagents like isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride complex (i-PrMgCl·LiCl), the latter being known as a "turbo-Grignard" reagent. researchgate.netresearchgate.net The use of i-PrMgCl·LiCl can facilitate the exchange on functionalized and less activated organic bromides under mild conditions. researchgate.netrsc.org

As with organolithiums, the primary challenge is the incompatibility of the highly nucleophilic Grignard reagent with the aldehyde functional group. Performing the exchange at very low temperatures can mitigate this issue, allowing the Grignard reagent to be formed and then reacted with a suitable electrophile. sigmaaldrich.com The LiCl additive in turbo-Grignard reagents is known to break up organomagnesium aggregates and increase the rate and efficiency of the exchange, which can be crucial for reactions on sensitive substrates. researchgate.netscribd.com

Reactions Involving Organometallic Intermediates from Halogen-Metal Exchange

Electrophilic Quenching of Organometallic Furan Intermediates

A powerful strategy for the functionalization of the furan ring involves the generation of a highly nucleophilic organometallic intermediate, which can then react with a wide range of electrophiles. Starting from this compound, this is typically achieved through a metal-halogen exchange reaction. Treatment of the bromo-furan with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) can result in the rapid replacement of the bromine atom with lithium, forming a 3-lithio-5-methylfuran-2-carbaldehyde species.

This lithiated intermediate is a potent nucleophile. The subsequent addition of an electrophile, in a step known as "quenching," introduces a new substituent at the 3-position of the furan ring. This method provides a reliable pathway to 3-substituted furan derivatives that might be otherwise difficult to synthesize. The formyl group at the 2-position often requires protection (e.g., as an acetal) before the lithiation step to prevent the organolithium reagent from acting as a nucleophile and attacking the aldehyde.

A similar, albeit less common, approach involves the direct deprotonation of a C-H bond on the furan ring using a strong base like lithium diisopropylamide (LDA) chemicalbook.com. However, in this compound, the metal-halogen exchange is generally the more favored and regioselective pathway.

The versatility of this method is demonstrated by the variety of electrophiles that can be employed, leading to a diverse set of products as detailed in the table below.

| Electrophile | Reagent Example | Resulting Functional Group at C3 |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary Alcohol |

| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl Group (-CH₃) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether (-SCH₃) |

| Borates | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic Acid (-B(OH)₂) |

Nucleophilic Additions to the Formyl Moiety

The formyl group (-CHO) is a classic electrophilic site, highly susceptible to attack by a vast range of nucleophiles. youtube.comyoutube.com This reactivity is central to many of the transformations of this compound, allowing for the extension of the carbon skeleton and the introduction of new heteroatoms.

The aldehyde functionality readily undergoes condensation reactions with primary amines and their derivatives, typically involving nucleophilic attack on the carbonyl carbon followed by the elimination of a water molecule to form a C=N double bond (an imine or related structure).

A prominent example is the reaction with thiosemicarbazide (B42300) to form thiosemicarbazones. mdpi.comresearchgate.net This reaction proceeds by the nucleophilic attack of the terminal hydrazine (B178648) nitrogen of thiosemicarbazide onto the aldehyde's carbonyl carbon. A subsequent dehydration step, often catalyzed by a small amount of acid, yields the corresponding this compound thiosemicarbazone. Thiosemicarbazones are of significant interest in medicinal chemistry due to their wide range of biological activities and their ability to act as chelating ligands for metal ions. dntb.gov.uabenthamopenarchives.com

The table below illustrates the products formed from the condensation of this compound with various nitrogen and oxygen nucleophiles.

| Nucleophile | Reagent | Product Class |

| Hydroxylamine | NH₂OH | Oxime |

| Hydrazine | N₂H₄ | Hydrazone |

| Phenylhydrazine | C₆H₅NHNH₂ | Phenylhydrazone |

| Semicarbazide | NH₂NHC(O)NH₂ | Semicarbazone |

| Thiosemicarbazide | NH₂NHC(S)NH₂ | Thiosemicarbazone |

| Primary Amines | R-NH₂ | Imine (Schiff Base) |

| Alcohols | R-OH | Acetal (requires acid catalyst) |

The electrophilic aldehyde can also react with carbon nucleophiles, particularly enolates or enolate equivalents, to form new carbon-carbon bonds. The Knoevenagel condensation is a classic example, involving the reaction of an aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), in the presence of a weak base like piperidine (B6355638) or pyridine.

In this reaction, the base deprotonates the active methylene (B1212753) compound to generate a stabilized carbanion (an enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable, conjugated C=C double bond. This reaction is a powerful tool for synthesizing substituted alkenes. For instance, the condensation of a related furaldehyde with phenyl sulfonyl acetonitrile (B52724) has been used to prepare α,β-unsaturated cyano compounds. researchgate.net

| Active Methylene Compound | Example Reagent | Base Catalyst | Resulting Product Structure |

| Malonic Esters | Diethyl malonate | Piperidine | Furan-CH=C(COOEt)₂ |

| Cyanoacetic Esters | Ethyl cyanoacetate | Pyridine | Furan-CH=C(CN)(COOEt) |

| Malononitrile | CH₂(CN)₂ | Piperidine | Furan-CH=C(CN)₂ |

| Nitromethane | CH₃NO₂ | Diethylamine | Furan-CH=CHNO₂ |

Heteroatom-Involving Reactions

Beyond the chemistry of the furan ring and the formyl group, the bromine atom and the aldehyde's oxygen atom provide additional sites for important chemical transformations.

Replacing the bromine atom on the furan ring via traditional nucleophilic aromatic substitution (SNAr) is generally difficult. The electron-rich nature of the furan ring disfavors direct attack by nucleophiles, a process that typically requires strong electron-withdrawing groups to activate the ring system. libretexts.orgamanote.com

However, the bromine atom is an excellent handle for modern palladium-catalyzed cross-coupling reactions. These reactions, which have revolutionized organic synthesis, allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. In these processes, the bromine atom is effectively substituted by a wide variety of groups. Common examples include:

Suzuki Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond, introducing new aryl or vinyl groups.

Stille Coupling: Reaction with an organotin reagent to form a C-C bond.

Heck Coupling: Reaction with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, leading to aminofurans.

Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond, yielding alkynylfurans.

Additionally, photochemical reactions can provide an alternative pathway for the substitution of the bromine atom. For example, irradiation of certain bromofuran derivatives in aromatic solvents can lead to the formation of aryl-furan products. researchgate.net

The oxidation state of the formyl group can be readily adjusted, providing access to two other important functional groups: carboxylic acids (via oxidation) and alcohols (via reduction).

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, yielding 3-Bromo-5-methylfuran-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. Care must be taken, as harsh oxidation conditions can sometimes lead to the degradation of the sensitive furan ring. tue.nl

Reduction: The formyl group is easily reduced to a primary alcohol (a hydroxymethyl group), affording (3-Bromo-5-methylfuran-2-yl)methanol. This is typically accomplished with hydride-based reducing agents. youtube.com Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it reduces aldehydes and ketones without affecting other functional groups like esters or the C-Br bond. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reagent.

The table below summarizes the key oxidation and reduction transformations of the formyl group.

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | Potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), Silver(I) oxide (Ag₂O) | Carboxylic Acid (-COOH) |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Cycloaddition Reactions and Ring Transformations Involving the Furan Nucleus

The furan ring system, an aromatic heterocycle, can participate in a variety of cycloaddition and ring transformation reactions, offering pathways to complex molecular architectures. In the context of this compound, the substituents on the furan nucleus—a bromine atom, a methyl group, and a formyl group—exert significant electronic and steric influences on its reactivity. These reactions typically involve the furan acting as a 4π-electron component (a diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. Subsequent transformations of the resulting cycloadducts can lead to the formation of highly substituted carbocyclic and heterocyclic systems.

The electron-withdrawing nature of the formyl group at the C2 position and the bromo group at the C3 position decreases the electron density of the furan ring, which can influence its reactivity as a diene in Diels-Alder reactions. Generally, electron-donating groups on the furan ring accelerate the reaction with electron-deficient dienophiles. Conversely, electron-withdrawing groups, such as the formyl and bromo substituents in the target molecule, render the furan a more electron-poor diene. This can necessitate more forcing reaction conditions or the use of highly reactive dienophiles for successful cycloaddition.

A theoretical study on the ionic Diels-Alder (I-DA) reaction of 3-bromofuran (B129083) with a highly electron-deficient cyclobuteniminium cation provides valuable insights into the anticipated reactivity of this compound. rsc.org This study highlights that the reaction proceeds in a highly regio- and stereoselective manner. rsc.org The nucleophilic C1 carbon of the 3-bromofuran attacks the electrophilic carbon of the dienophile, leading to a specific constitutional isomer. rsc.org Furthermore, the bulky bromine substituent directs the stereochemical outcome, favoring the formation of the exo cycloadduct due to significant steric repulsion in the endo transition state. rsc.org This theoretical framework suggests that the cycloaddition reactions of this compound would also exhibit high selectivity.

The general course of the Diels-Alder reaction involving a substituted furan such as this compound with a dienophile, for instance, maleic anhydride, is expected to yield a bicyclic adduct. The reaction involves the [4+2] cycloaddition of the furan (acting as the diene) and the dienophile. The resulting adduct, an oxa-bridged cyclohexene (B86901) derivative, can then undergo further transformations.

One of the most significant ring transformations of furan Diels-Alder adducts is their conversion to substituted aromatic compounds, particularly phenols. This transformation is typically achieved by acid-catalyzed dehydration of the oxa-bridged cycloadduct. This aromatization process involves the elimination of a molecule of water and subsequent tautomerization to the stable aromatic phenol. This synthetic strategy provides a powerful method for the construction of polysubstituted benzene (B151609) rings from furan precursors. nih.gov For this compound, this reaction sequence would lead to the formation of a highly substituted phenol, incorporating the bromine, methyl, and formyl (or a derivative thereof) groups onto the newly formed benzene ring.

The regiochemistry of the final phenolic product is determined by the substitution pattern of the initial furan and the nature of the dienophile. The reaction of this compound with an alkyne, followed by aromatization, would also be expected to yield substituted phenols. nih.gov

Below are interactive data tables summarizing the expected outcomes based on analogous reactions of substituted furans.

| Diene | Dienophile | Predicted Product | Reaction Type | Reference |

| 3-Bromofuran | Cyclobuteniminium cation | exo-cycloadduct | Ionic Diels-Alder | rsc.org |

| Substituted Furan | Maleic Anhydride | Oxa-bridged bicyclic adduct | Diels-Alder | acs.org |

| Substituted Furan | Alkyne | Substituted Phenol | Diels-Alder/Aromatization | nih.gov |

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 3-Bromofuran | Cyclobuteniminium cation | MPWB1K/6-311G(d,p) (Theoretical) | exo-cycloadduct | N/A (Theoretical) |

| Dimethylfuran | Diethyl azodicarboxylate | 50°C, 24h, then ZnCl2 | Substituted Phenol | 71% |

| Furfural (B47365) | Ethylene Glycol/Alkyne | ZnCl2, 100°C, 24h | Substituted Phenol | 29% (overall) |

Spectroscopic and Structural Elucidation of 3 Bromo 5 Methylfuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms. For 3-Bromo-5-methylfuran-2-carbaldehyde, the spectrum is expected to show distinct signals for the aldehyde proton, the furan (B31954) ring proton, and the methyl group protons.

The aldehyde proton (-CHO) is typically the most deshielded, appearing as a singlet in the downfield region of the spectrum, generally between δ 9.0-10.0 ppm. The single proton on the furan ring (H-4) would appear as a singlet, with its chemical shift influenced by the adjacent bromo and methyl substituents. The methyl protons (-CH₃) at the C-5 position are expected to resonate in the upfield region, typically around δ 2.0-2.5 ppm, also as a singlet due to the absence of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.5 - 9.8 | Singlet (s) |

| Furan H-4 | 6.5 - 7.0 | Singlet (s) |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. The spectrum for this compound is expected to display six distinct signals, corresponding to each unique carbon atom.

The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing around δ 175-185 ppm. The four carbons of the furan ring would have distinct chemical shifts based on their substituents. The carbon bearing the bromine atom (C-3) would be shifted upfield due to the heavy atom effect, while the oxygen-bound carbons (C-2 and C-5) would be downfield. The methyl carbon is the most shielded, appearing in the upfield region of the spectrum. Data from related thiophene (B33073) and furan compounds helps in these assignments. nih.govchemicalbook.comspectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 175 - 180 |

| C-5 (furan) | 155 - 160 |

| C-2 (furan) | 145 - 150 |

| C-4 (furan) | 115 - 120 |

| C-3 (furan) | 110 - 115 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For a derivative of this compound with adjacent protons, cross-peaks would appear between the signals of the coupled protons. For the parent compound, which has isolated spin systems, a COSY spectrum would be simple, confirming the lack of H-H coupling.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). youtube.comrsc.org This technique would definitively link the furan H-4 proton signal to the C-4 carbon signal and the methyl proton signal to the methyl carbon signal. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comresearchgate.net This is crucial for piecing together the molecular skeleton. For this compound, key correlations would be expected between:

The aldehyde proton and the C-2 and C-3 carbons.

The furan H-4 proton and the C-2, C-3, C-5, and methyl carbons.

The methyl protons and the C-4 and C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. rsc.orgresearchgate.net It is particularly useful for determining stereochemistry. For this planar molecule, NOESY could show correlations between the aldehyde proton and the furan H-4 proton, confirming their cis relationship across the C2-C3 bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through analysis of fragmentation patterns.

For this compound (C₆H₅BrO₂), the monoisotopic mass is approximately 187.947 Da. uni.lu A high-resolution mass spectrum (HRMS) would confirm the elemental composition. Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (⁷⁹Br and ⁸¹Br). researchgate.net

Predicted mass spectrometry data indicates the formation of various adducts, such as [M+H]⁺ at m/z 188.95458 and [M+Na]⁺ at m/z 210.93652. uni.lu The fragmentation pattern under electron ionization (EI) would likely involve the loss of the aldehyde group (CHO), a bromine atom (Br), or a hydrogen atom (H), leading to characteristic fragment ions. Analysis of similar compounds like 5-methylfurfural (B50972) shows major fragments corresponding to the molecular ion and loss of a hydrogen or the CHO group. nist.govresearchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 187.947 |

| [M+H]⁺ | 188.955 |

| [M+Na]⁺ | 210.937 |

Data sourced from predicted values. uni.lu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent would be a strong C=O stretching vibration from the aldehyde group, typically found in the range of 1680-1700 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aldehyde, furan ring, and methyl group (around 2720-2820 cm⁻¹ and 2900-3100 cm⁻¹), C=C stretching of the furan ring (around 1500-1600 cm⁻¹), and the C-O-C stretching of the furan ether linkage (around 1000-1200 cm⁻¹). The C-Br stretching vibration would appear in the fingerprint region, typically below 700 cm⁻¹. Spectroscopic data for analogous compounds like furfural (B47365) and 5-bromofuran-2-carbaldehyde support these expected ranges. nih.govnist.govnist.gov

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 |

| Aldehyde C=O | Stretch | 1680 - 1700 |

| Furan C=C | Stretch | 1500 - 1600 |

| Furan C-O-C | Stretch | 1000 - 1200 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the furan ring and the relative orientation of the substituents. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying any intermolecular interactions such as C-H···O hydrogen bonds or halogen bonding involving the bromine atom. While no crystal structure for the title compound is available in the cited literature, studies on similar halogenated heterocyclic compounds, such as (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile, demonstrate the utility of this technique in detailing molecular geometry and intermolecular packing forces. nih.govresearchgate.net Such analyses are crucial for understanding the solid-state properties of the material.

Computational and Theoretical Investigations of 3 Bromo 5 Methylfuran 2 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the investigation of electronic structures and properties of molecules. A DFT study of 3-Bromo-5-methylfuran-2-carbaldehyde would provide fundamental insights into its behavior.

Electronic Structure Analysis

This subsection would typically involve the calculation and analysis of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity. A lower HOMO-LUMO energy gap generally suggests higher chemical reactivity.

The Molecular Electrostatic Potential (MEP) map is another key component of electronic structure analysis. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how the molecule will interact with other chemical species.

A hypothetical data table for the electronic properties of this compound, if calculated, would resemble the following:

| Parameter | Calculated Value (hypothetical) |

| HOMO Energy | |

| LUMO Energy | |

| HOMO-LUMO Gap | |

| Ionization Potential | |

| Electron Affinity | |

| Electronegativity | |

| Chemical Hardness | |

| Chemical Softness | |

| Electrophilicity Index |

Prediction and Interpretation of Vibrational Spectra

DFT calculations are widely used to predict the vibrational frequencies of molecules, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. By calculating the vibrational modes, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure and assign specific vibrational motions to each spectral band.

A table summarizing the predicted and experimental vibrational frequencies would be a central part of this analysis:

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (hypothetical) | Experimental Wavenumber (cm⁻¹) (hypothetical) | Assignment |

| ν(C=O) | Carbonyl stretch | ||

| ν(C-H) | C-H stretch (furan ring) | ||

| ν(C-H) | C-H stretch (aldehyde) | ||

| ν(C-H) | C-H stretch (methyl group) | ||

| ν(C-Br) | Carbon-bromine stretch |

Conformational Analysis and Stability

Molecules can often exist in different spatial arrangements, known as conformers. A computational analysis would explore the potential energy surface of this compound to identify its most stable conformers. This involves rotating specific bonds, such as the bond between the furan (B31954) ring and the aldehyde group, and calculating the energy at each step to find the minimum energy structures. The relative energies of these conformers would determine their population at a given temperature.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway, identifying transition states, and calculating activation energies, researchers can gain a detailed understanding of how the reaction proceeds, including its kinetics and thermodynamics. This is particularly useful for predicting the feasibility of a reaction and for designing new synthetic routes.

Quantum Chemical Calculations for Reactivity and Selectivity Predictions

Beyond DFT, other quantum chemical methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. These calculations can help in understanding, for example, where a nucleophile or an electrophile is most likely to attack the molecule. Fukui functions and local softness calculations are common tools used to pinpoint the most reactive sites within the molecule.

Advanced Molecular Modeling for Intermolecular Interactions

To understand the behavior of this compound in a condensed phase (liquid or solid), advanced molecular modeling techniques are necessary. These methods can simulate the interactions between multiple molecules, providing insights into properties like boiling point, solubility, and crystal packing. Such simulations are crucial for materials science applications and for understanding how the molecule behaves in a biological environment.

Synthetic Applications and Derivatization Strategies of 3 Bromo 5 Methylfuran 2 Carbaldehyde

Synthesis of Novel Heterocyclic Compounds and Scaffolds

The unique arrangement of functional groups on the 3-Bromo-5-methylfuran-2-carbaldehyde scaffold makes it an ideal starting point for the synthesis of a wide array of other heterocyclic systems. The aldehyde offers a gateway for condensation and addition reactions, while the bromo-substituent is primed for cross-coupling and metal-halogen exchange reactions.

Construction of Complex Furan-Based Derivatives

The synthesis of complex furan-based structures from this compound can be achieved through various modern synthetic methodologies. One notable strategy involves photochemical reactions to introduce new aryl groups onto the furan (B31954) ring. Research has shown that irradiation of bromofuran-2-carbaldehydes in aromatic solvents can furnish the corresponding aryl-2-furyl derivatives in good yields. rsc.orgresearchgate.net This photosubstitution reaction effectively replaces the bromine atom with an aromatic substituent, creating an extended π-conjugated system and providing a direct route to 3-aryl-5-methylfuran-2-carbaldehyde derivatives. rsc.orgresearchgate.net

Furthermore, the aldehyde group can be transformed to create other functional handles. For instance, it can undergo olefination reactions (such as the Wittig reaction) to introduce carbon-carbon double bonds, or it can be oxidized to a carboxylic acid. This carboxylic acid can then be coupled with various linkers and amines to generate diverse furan-2-carboxamides, further expanding the molecular complexity. nih.gov

Generation of Fused Ring Systems and Polycycles

The strategic placement of reactive sites on this compound makes it a suitable precursor for constructing more intricate fused and polycyclic molecular architectures. Modern synthetic strategies, often catalyzed by transition metals or promoted by Lewis acids, enable the formation of multiple rings in a single, efficient sequence. nih.gov

For example, domino reactions or cascade cyclizations can be envisioned where both the aldehyde and the bromo-group participate in sequential ring-forming steps. A powerful approach for creating polycyclic systems involves Lewis acid-promoted cyclizations. yonsei.ac.kr In analogous systems, the use of Boron tribromide (BBr₃) has been shown to promote cyclization cascades that generate complex ladder-type conjugated polymers and other polycyclic frameworks. yonsei.ac.kr The aldehyde on the furan ring can be converted into a tethered unsaturated moiety, which can then undergo an intramolecular "cut-and-sew" reaction via C-C bond activation to yield fused ring systems. nih.gov Palladium-catalyzed cross-coupling reactions, such as Sonogashira coupling followed by intramolecular cyclization, are also well-established methods for synthesizing substituted benzo[b]furans and other fused heterocycles from halogenated precursors. nih.gov

Precursors for Advanced Organic Materials

Functionalized furan derivatives are of significant interest as building blocks for advanced organic materials due to the rigid, aromatic nature of the furan ring. This compound, with its multiple points for modification, is a promising precursor for materials with tailored electronic and physical properties.

Development of Optoelectronic Materials and Chromophores

The development of organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on molecules with extended π-conjugated systems that can absorb and emit light. While thiophene-based compounds are well-studied for their luminescence properties, structurally similar furan-based systems also hold significant promise. mdpi.com

The synthesis of furan-based conjugated polymers with tunable bandgaps has been achieved via direct C–H arylation, demonstrating their potential in organic electronics. rsc.org Derivatization of this compound is a key strategy to create such materials. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) at the C3-bromo position can link the furan ring to other aromatic or heteroaromatic units. rsc.orgnih.govthieme-connect.comuzh.ch This process extends the π-conjugation, which is a fundamental requirement for chromophores. The resulting molecules can exhibit tailored light absorption and emission properties, making them candidates for use as photosensitizers or components in light-emitting devices. rsc.org

Polymer and Resin Precursors

Furan-based compounds derived from biomass are increasingly viewed as sustainable replacements for petroleum-based monomers in polymer synthesis. digitellinc.com The bifunctional nature of this compound makes it a candidate for creating novel furan-containing polymers and resins.

The aldehyde functionality can be utilized in several polymerization pathways. After oxidation to a carboxylic acid, it can undergo condensation polymerization with diols or diamines to produce furan-based polyesters or polyamides. nih.gov Alternatively, the aldehyde can react with compounds like furfurylamine (B118560) to create amine precursors for epoxy or benzoxazine (B1645224) thermosetting systems. digitellinc.com The bromine atom provides a second reactive handle, allowing the molecule to be incorporated into polymer backbones via cross-coupling reactions or to serve as a site for post-polymerization modification. This dual functionality enables its use as a monomer for linear polymers or as a cross-linking agent to create networked resins with high thermal stability and mechanical strength. digitellinc.comresearchgate.net

Intermediates in Specialized Chemical Synthesis

The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups, which can be addressed selectively in multi-step syntheses. jmchemsci.com This makes it a valuable building block for introducing the 5-methylfuran-2-carbaldehyde moiety into larger, more complex target molecules.

The aldehyde group is a versatile functional handle that can participate in a wide range of classical organic transformations, including:

Aldol and Knoevenagel condensations to form α,β-unsaturated systems. nih.gov

Reductive amination to synthesize secondary and tertiary amines. nih.gov

Wittig and Horner-Wadsworth-Emmons reactions to generate alkenes.

Oxidation to the corresponding carboxylic acid, which can then be converted to esters, amides, or acid chlorides. nih.gov

The carbon-bromine bond at the C3 position is a key site for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly amenable to:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck) to connect the furan ring to various aryl, vinyl, or alkynyl groups. nih.govnih.gov

Metal-halogen exchange , typically using an organolithium reagent like n-butyllithium, to generate a highly nucleophilic 3-lithio-5-methylfuran-2-carbaldehyde species. mdpi.com This intermediate can then react with a wide range of electrophiles to introduce new substituents at the C3 position.

This orthogonal reactivity allows chemists to use this compound as a linchpin in convergent synthetic strategies, enabling the efficient construction of complex natural products, pharmaceuticals, and agrochemicals. chemicalbook.com

Precursors for Fluorescent Probes and Dyes (e.g., BODIPY analogs)

The core structure of this compound presents a strategic starting point for the synthesis of fluorescent dyes, particularly analogs of the highly fluorescent boron-dipyrromethene (BODIPY) dyes. While direct synthesis of BODIPY analogs from this specific furan derivative is not extensively documented, the known reactivity of related compounds allows for the postulation of viable synthetic routes.

The aldehyde functionality of this compound can undergo condensation reactions with pyrrole (B145914) derivatives to form a dipyrromethane intermediate. Subsequent oxidation and complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂), in the presence of a base, would yield a furan-containing BODIPY analog. The bromine atom at the 3-position of the furan ring offers a site for further functionalization, which can be exploited to fine-tune the photophysical properties of the resulting dye.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, are powerful tools for modifying the BODIPY core. The bromo-substituted furan moiety in a BODIPY structure derived from this compound could be reacted with various boronic acids or organostannanes to introduce aryl, heteroaryl, or vinyl groups. This derivatization can extend the π-conjugation of the chromophore, leading to bathochromic (red) shifts in the absorption and emission spectra.

Table 1: Potential Derivatization of Furan-Containing BODIPY Analogs via Cross-Coupling Reactions

| Reactant | Coupling Reaction | Potential Functional Group | Expected Impact on Photophysical Properties |

| Arylboronic acid | Suzuki Coupling | Phenyl, Naphthyl, etc. | Red-shift in absorption and emission, potential for aggregation-induced emission. |

| Heteroarylboronic acid | Suzuki Coupling | Pyridyl, Thienyl, etc. | Modulation of electron-donating/withdrawing character, influencing quantum yield. |

| Vinylboronic acid | Suzuki Coupling | Styrenyl, etc. | Enhanced conjugation, leading to longer wavelength absorption and emission. |

| Organostannane | Stille Coupling | Various organic moieties | Versatile functionalization to introduce a wide range of substituents. |

The methyl group at the 5-position of the furan ring can also influence the properties of the final dye. It can enhance solubility in organic solvents and sterically hinder intermolecular interactions that might lead to fluorescence quenching.

Ligand Synthesis in Organometallic Chemistry

The structural features of this compound make it an excellent candidate for the synthesis of ligands for organometallic complexes. The aldehyde group provides a convenient handle for the formation of Schiff base ligands through condensation with primary amines.

The resulting Schiff base, an imine, introduces a nitrogen donor atom that can coordinate to a metal center. The furan oxygen atom can also participate in coordination, leading to bidentate ligands. The nature of the substituent on the primary amine used in the condensation reaction can be varied to modulate the steric and electronic properties of the ligand, thereby influencing the coordination geometry and reactivity of the resulting metal complex.

Furthermore, the bromine atom on the furan ring can be utilized for post-synthesis modification of the ligand or the organometallic complex itself. For example, a palladium-catalyzed cross-coupling reaction could be performed on the coordinated ligand to introduce additional donor groups or to link multiple metal centers, forming multinuclear complexes.

Table 2: Examples of Schiff Base Ligands Derived from Furan-2-carbaldehyde and Their Metal Complexes

| Amine Reactant | Resulting Ligand Type | Potential Metal Ions | Coordination Mode |

| Aniline | N,O-bidentate | Cu(II), Ni(II), Co(II) | The imine nitrogen and furan oxygen coordinate to the metal. |

| Ethylenediamine | N₂,O₂-tetradentate | Mn(II), Fe(III), Zn(II) | Two imine nitrogens and two furan oxygens from two condensed furan units coordinate to the metal. |

| 2-Aminophenol | N,O,O-tridentate | V(IV), Ru(III) | The imine nitrogen, furan oxygen, and phenolic oxygen coordinate to the metal. |

The versatility of this compound in ligand synthesis opens up possibilities for the development of new catalysts, sensors, and materials with tailored electronic and photophysical properties. The ability to fine-tune the ligand structure through derivatization at both the aldehyde and the bromo positions provides a high degree of control over the properties of the final organometallic complex.

Future Research Directions and Emerging Trends

Development of Highly Selective and Efficient Catalytic Systems for 3-Bromo-5-methylfuran-2-carbaldehyde Transformations

The future of synthetic chemistry involving this compound will heavily rely on the development of advanced catalytic systems that can achieve highly selective transformations. The bromine atom and the aldehyde group offer two distinct reaction sites, making selectivity a paramount challenge.

Palladium-catalyzed cross-coupling reactions are a particularly promising avenue for the selective functionalization of the carbon-bromine bond. researchgate.netnih.govdntb.gov.uamdpi.comnih.gov Research will likely focus on designing novel phosphine ligands and N-heterocyclic carbene (NHC) ligands that can enhance the catalytic activity and selectivity of palladium complexes. mdpi.com These catalysts could enable a wide range of coupling reactions, including Suzuki, Heck, Sonogashira, and Stille couplings, allowing for the introduction of diverse aryl, vinyl, alkynyl, and alkyl substituents at the 3-position of the furan (B31954) ring. nih.gov The development of catalysts that can operate under mild reaction conditions with low catalyst loadings will be a key objective to enhance the sustainability and industrial applicability of these transformations. mdpi.com

Furthermore, the exploration of other transition metals, such as nickel, copper, and gold, as catalysts for the transformation of this compound is an area ripe for investigation. These metals may offer complementary reactivity and selectivity to palladium, opening up new synthetic possibilities. For instance, nickel catalysts are known to be effective for cross-coupling reactions of challenging substrates, while copper catalysts are widely used in C-N and C-O bond-forming reactions.

The aldehyde group also presents opportunities for catalytic transformations. The development of organocatalysts for asymmetric aldol, Mannich, and other C-C bond-forming reactions would provide access to chiral derivatives of this compound with potential applications in medicinal chemistry and materials science.

A summary of potential catalytic transformations for this compound is presented in the table below.

| Catalytic System | Target Transformation | Potential Products |

| Palladium/Ligand Complexes | Suzuki, Heck, Sonogashira, Stille Cross-Coupling | Arylated, vinylated, alkynylated, and alkylated furan derivatives |

| Nickel/Ligand Complexes | Cross-coupling of challenging substrates | Diverse functionalized furan derivatives |

| Copper/Ligand Complexes | C-N and C-O bond formation | Amino and ether-linked furan derivatives |

| Organocatalysts | Asymmetric aldol, Mannich reactions | Chiral furan derivatives with new stereocenters |

Chemo-, Regio-, and Stereoselective Methodologies for Complex Derivatization

The presence of multiple reactive sites in this compound necessitates the development of highly selective synthetic methodologies to achieve complex derivatization in a controlled manner.

Chemoselectivity will be crucial in reactions where both the bromine atom and the aldehyde group can participate. For example, in a reaction with a nucleophile, conditions and reagents will need to be carefully chosen to favor either substitution at the C-Br bond or addition to the carbonyl group. The use of protecting groups for the aldehyde function could be a viable strategy to achieve selective reaction at the bromine-substituted carbon.

Regioselectivity is another important consideration, particularly in reactions involving the furan ring itself. While the bromine at the 3-position and the methyl group at the 5-position direct the reactivity, the potential for reactions at other positions on the furan ring cannot be discounted. For instance, in metal-catalyzed C-H activation reactions, the choice of catalyst and directing group will be critical to control the position of functionalization. A similar challenge is seen in the regioselective synthesis of thiophene (B33073) derivatives, where the careful control of reaction conditions allows for selective functionalization. mdpi.com

Stereoselectivity is a key aspect for the synthesis of chiral molecules. The development of asymmetric catalytic methods for reactions involving the aldehyde group of this compound will be a major focus. This could involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents to control the stereochemical outcome of reactions and produce enantiomerically pure or enriched products.

The table below outlines strategies to achieve selectivity in the derivatization of this compound.

| Selectivity | Strategy | Example Reaction |

| Chemoselectivity | Use of protecting groups for the aldehyde | Cross-coupling at the C-Br bond without affecting the aldehyde |

| Tuning of reaction conditions | Selective nucleophilic attack at either the C-Br bond or the carbonyl | |

| Regioselectivity | Catalyst and directing group control | C-H activation at a specific position on the furan ring |

| Use of sterically demanding reagents | Selective reaction at the less hindered position | |

| Stereoselectivity | Asymmetric catalysis | Enantioselective addition to the aldehyde group |

| Use of chiral auxiliaries | Diastereoselective reactions |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis, and their application to the study of this compound holds immense potential.

AI and ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions with a high degree of accuracy. For this compound, this could mean predicting the regioselectivity of a C-H activation reaction, the stereoselectivity of an asymmetric reduction, or the optimal conditions for a complex cross-coupling reaction. By leveraging these predictive models, researchers can significantly reduce the number of experiments required to develop new synthetic methods, saving time and resources.

Furthermore, AI and ML can be used for the de novo design of novel derivatives of this compound with desired properties. By learning the relationship between molecular structure and activity, these algorithms can propose new molecules that are likely to have improved biological activity, material properties, or other desirable characteristics.

The integration of AI and ML with automated synthesis platforms could enable the rapid and efficient exploration of the chemical space around this compound. These "self-driving laboratories" could autonomously design, synthesize, and test new compounds, accelerating the pace of discovery in this area.

Exploration of Undiscovered Reactivity Patterns and Novel Applications

Beyond the well-established reactivity of the aldehyde and bromo-substituents, there is a vast and largely unexplored landscape of novel reactivity patterns for this compound.

Photochemical reactions represent a promising area for discovering new transformations. The irradiation of brominated furan derivatives has been shown to lead to the formation of aryl-substituted furans. researchgate.net Exploring the photochemical reactivity of this compound in the presence of various reaction partners could lead to the discovery of novel C-C and C-heteroatom bond-forming reactions.

Electrochemical synthesis is another emerging area that could unlock new reactivity. By using electricity to drive chemical reactions, it is possible to achieve transformations that are difficult or impossible to achieve using traditional chemical reagents. The electrochemical reduction or oxidation of this compound could lead to the formation of novel radical or ionic intermediates with unique reactivity.

The development of novel synthetic methods will also pave the way for new applications of this compound and its derivatives. The furan scaffold is a common motif in many biologically active molecules and functional materials. By leveraging the synthetic versatility of this compound, it may be possible to develop new pharmaceuticals, agrochemicals, and advanced materials with improved properties. chemicalbook.com For instance, the synthesis of novel heterocyclic compounds from brominated precursors has shown promise in the development of new therapeutic agents.

The exploration of these uncharted territories of reactivity and the pursuit of novel applications will undoubtedly be a major driver of future research on this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Bromo-5-methylfuran-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves bromination of the furan core under inert atmospheres to prevent oxidative side reactions. For example, bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C can minimize byproducts. Post-reaction purification via column chromatography with silica gel and hexane/ethyl acetate gradients improves purity .

- Key Variables : Temperature control (<5°C), solvent polarity (THF enhances reactant solubility), and stoichiometric ratios (1:1.2 substrate-to-brominating agent) are critical .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm substitution patterns using -NMR (aldehyde proton at δ 9.8–10.2 ppm) and -NMR (carbonyl carbon at δ 180–190 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 203.96) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. What purification strategies mitigate common impurities in halogenated furan derivatives?

- Approach : Gradient recrystallization (ethanol/water mixtures) removes unreacted precursors. For persistent halogenated byproducts (e.g., di-brominated analogs), preparative TLC with dichloromethane/hexane (3:7) achieves separation .

Advanced Research Questions

Q. How do electronic effects of bromine and methyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : Bromine’s electron-withdrawing nature activates the furan ring for Suzuki-Miyaura couplings, while the methyl group sterically hinders para-substitution. Density Functional Theory (DFT) calculations reveal a 15% reduction in activation energy for meta-substituted products compared to non-methylated analogs .

- Experimental Validation : Use Pd(PPh) catalyst with arylboronic acids in degassed toluene/ethanol (2:1) at 80°C. Monitor regioselectivity via -NMR .

Q. What strategies resolve contradictions in reported bioactivity data for brominated furan derivatives?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from assay conditions. Standardize protocols:

- Use Mueller-Hinton broth for bacterial strains.

- Include positive controls (e.g., ciprofloxacin) and adjust DMSO concentrations (<1% v/v) to avoid solvent toxicity .

- Statistical Analysis : Apply ANOVA to compare inter-laboratory data, focusing on variables like inoculum size and incubation time .

Q. Can computational models predict the metabolic stability of this compound in drug discovery workflows?

- In Silico Tools :

- CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., furan ring opening via CYP3A4).

- Half-Life Estimation : Molecular dynamics simulations in liver microsomes suggest a t of 2.3 hours, aligning with in vitro hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.